molecular formula C17H19N3O5 B5112199 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B5112199
M. Wt: 345.3 g/mol
InChI Key: HHMVNPULJQQBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a heterocyclic compound featuring:

  • A pyrrolidine-2,5-dione (succinimide) ring, a common motif in enzyme inhibitors (e.g., protease or kinase inhibitors).
  • A 4-carbamoylpiperidine substituent, which may enhance target binding through hydrogen bonding or steric interactions.

The compound’s molecular formula is estimated as C₁₇H₂₀N₃O₅ (molecular weight ~346.36 g/mol), though experimental validation is required.

Properties

IUPAC Name

4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c18-15(22)10-5-7-19(8-6-10)13-9-14(21)20(16(13)23)12-3-1-11(2-4-12)17(24)25/h1-4,10,13H,5-9H2,(H2,18,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVNPULJQQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves multiple steps. One common method includes the following steps :

    Step 1: Reacting 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.

    Step 2: Treating the intermediate with hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.

    Step 3: Reacting the product with acetic acid and sodium sulfate in tetrahydrofuran at 25°C for 2 hours.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is primarily used in scientific research as an impurity standard for Revefenacin . Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Revefenacin.

    Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the pyrrolidine-2,5-dione scaffold but differ in substituents (derived from ):

Compound ID Molecular Formula Molecular Weight (g/mol) Substituent Features
Target Compound C₁₇H₂₀N₃O₅ ~346.36 4-Carbamoylpiperidine, benzoic acid
4582-0084 C₂₂H₂₁N₃O₃S 407.49 3-Methoxyphenyl, 4,6,7-trimethylquinazolin-2-yl sulfanyl
Unnamed Analog () C₂₆H₂₁ClN₄O₃S ~505.00* N-Benzyl-N'-(4-chlorophenyl)carbamimidoyl sulfanyl, benzoic acid

*Estimated based on molecular formula.

Structural and Functional Differences

Substituent Effects on Bioactivity
  • Target Compound : The 4-carbamoylpiperidine group may enhance binding to enzymes with polar active sites (e.g., proteases or amidases) via hydrogen bonding . The benzoic acid moiety improves aqueous solubility, favoring pharmacokinetic properties.
  • Quinazoline derivatives are known for kinase inhibition, suggesting divergent biological targets compared to the carbamoylpiperidine analog .
  • Unnamed Analog : The N-benzyl-N'-(4-chlorophenyl)carbamimidoyl sulfanyl substituent introduces aromatic and halogenated groups, which may enhance receptor-binding affinity (e.g., GPCRs or nuclear receptors) but increase metabolic instability due to sulfur reactivity .
Molecular Weight and Drug-Likeness
  • The target compound’s lower molecular weight (~346 g/mol) aligns more closely with Lipinski’s “Rule of Five” for oral bioavailability compared to the analogs (>400 g/mol) .
  • Higher molecular weight analogs (e.g., 407.49–505 g/mol) may face challenges in passive diffusion across biological membranes.

Hypothetical Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Compound 4582-0084 Unnamed Analog
Aqueous Solubility Moderate (benzoic acid) Low (quinazoline) Low (chlorophenyl)
Metabolic Stability High (stable carbamoyl) Moderate (sulfanyl) Low (reactive sulfanyl)
CYP Inhibition Risk Low Moderate (quinazoline) High (chlorophenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.